3-(3-Cyanophenyl)-4-fluorobenzoic acid
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Overview
Description
3-(3-Cyanophenyl)-4-fluorobenzoic acid is an organic compound that features a cyanophenyl group and a fluorobenzoic acid moiety
Safety and Hazards
The safety data sheet for 3-Cyanophenyl isocyanate indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as cyanophenylboronic acids, are often used in suzuki–miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation . The palladium catalyst first undergoes oxidative addition with an electrophilic organic group, forming a new Pd–C bond. Then, a nucleophilic organic group is transferred from boron to palladium in the transmetalation step .
Biochemical Pathways
In the broader context of suzuki–miyaura coupling reactions, these reactions enable the formation of complex organic compounds by creating new carbon-carbon bonds . This can potentially affect a wide range of biochemical pathways, depending on the specific compounds being synthesized.
Result of Action
The ability of similar compounds to participate in suzuki–miyaura coupling reactions suggests that they can contribute to the synthesis of complex organic compounds .
Action Environment
The action environment can significantly influence the efficacy and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the reaction conditions and outcomes. For Suzuki–Miyaura coupling reactions, the conditions are known to be exceptionally mild and tolerant to various functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyanophenyl)-4-fluorobenzoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process generally involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyanophenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3-Cyanophenyl)-4-fluorobenzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Cyanophenyl)-4-chlorobenzoic acid
- 3-(3-Cyanophenyl)-4-bromobenzoic acid
- 3-(3-Cyanophenyl)-4-iodobenzoic acid
Uniqueness
3-(3-Cyanophenyl)-4-fluorobenzoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3-cyanophenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-5-4-11(14(17)18)7-12(13)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAXFUGKVKKRTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688787 |
Source
|
Record name | 3'-Cyano-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60688787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261977-67-6 |
Source
|
Record name | 3'-Cyano-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60688787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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